molecular formula C8H14Cl2N2 B1431733 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride CAS No. 1421601-60-6

1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride

Cat. No.: B1431733
CAS No.: 1421601-60-6
M. Wt: 209.11 g/mol
InChI Key: HYKYGCQLKKUDDK-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride is a halogenated imidazole derivative characterized by a branched 3-chloro-2-methylpropyl substituent at the 1-position and a methyl group at the 2-position of the imidazole ring. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name

1-(3-chloro-2-methylpropyl)-2-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2.ClH/c1-7(5-9)6-11-4-3-10-8(11)2;/h3-4,7H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKYGCQLKKUDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride typically involves the alkylation of 2-methylimidazole with 3-chloro-2-methylpropyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyano, and alkoxy derivatives of the imidazole compound.

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

Scientific Research Applications

1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous imidazole derivatives based on substituent position, functional groups, and physicochemical properties. Key differences are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituent Features Key Properties/Applications References
1-(3-Chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride Not explicitly provided Likely C8H13Cl2N2 1-(3-chloro-2-methylpropyl), 2-methyl Potential pharmaceutical salt form
1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride 1421601-58-2 C7H12Cl2N2 1-(3-chloropropyl), 2-methyl Synthetic intermediate; commercial availability
2-(3-Chloropropyl)-1H-imidazole hydrochloride 2126162-78-3 C6H10Cl2N2 2-(3-chloropropyl) Positional isomer; distinct reactivity
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole 14419-11-5 C7H9ClN3O3 1-(3-chloro-2-hydroxypropyl), 4-nitro Nitro group enhances antibacterial activity
[1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine dihydrochloride 1185300-55-3 C9H18Cl2N3 Branched dihydrochloride salt Pharmacological candidate

Key Differences and Implications

Substituent Position and Branching :

  • The target compound’s 3-chloro-2-methylpropyl group introduces steric hindrance and lipophilicity compared to the linear 3-chloropropyl group in . This branching may improve membrane permeability in drug candidates but complicate synthesis .
  • In contrast, 2-(3-chloropropyl)-1H-imidazole hydrochloride demonstrates how substituent position (2- vs. 1-) alters electronic properties and coordination behavior, as seen in zinc-imidazole polymers .

Hydroxypropyl or dihydrochloride substituents (e.g., ) improve water solubility, critical for pharmaceutical formulations.

Physicochemical and Safety Profiles :

  • Safety data for 2-methyl-1H-imidazole derivatives (e.g., acute toxicity, handling precautions) suggest that substituents like chloro or nitro groups necessitate specialized storage and handling .
  • The hydrochloride salt form in the target compound and likely enhances stability compared to free bases, as seen in pharmacologically active salts like tapentadol hydrochloride .

Synthetic and Application Context :

  • Coordination polymers (e.g., zinc complexes with 2-methyl-1H-imidazole ) highlight the role of imidazole derivatives in materials science, whereas nitro- or amine-functionalized analogs () are geared toward drug discovery.

Biological Activity

1-(3-Chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C7H11N2ClHClC_7H_{11}N_2Cl\cdot HCl and a CAS number of 1421601-60-6. This compound is an imidazole derivative that has garnered interest in various scientific fields, particularly due to its potential biological activities, including antimicrobial and antifungal properties.

The synthesis of this compound typically involves the alkylation of 2-methylimidazole with 3-chloro-2-methylpropyl chloride, often facilitated by a base such as potassium carbonate or sodium hydroxide under reflux conditions. This method allows for the efficient production of the desired product, which can be scaled up for industrial applications .

The biological activity of 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique chloro-substituted alkyl chain and methyl group on the imidazole ring contribute to its distinct biological properties. Its mechanism of action may involve modulation of enzyme activity or receptor binding, leading to various physiological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
1-(3-chloro-2-methylpropyl)piperidine hydrochloridePiperidine instead of imidazoleModerate antimicrobial activity
1-(3-chloro-2-methylpropyl)-1H-imidazoleLacks hydrochloride saltLimited biological data available

This table illustrates that while structurally similar compounds exist, the specific substitution pattern on the imidazole ring in our compound imparts unique biological activities not observed in others.

Case Studies and Research Findings

Numerous studies have been conducted to explore the biological implications of this compound. For instance:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations, suggesting its potential as an antimicrobial agent .
  • Pharmacological Research : Another research article highlighted its role as a precursor in drug development, particularly for compounds targeting specific receptors involved in disease pathways. The study emphasized the importance of further exploring its pharmacokinetics and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride
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1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride

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